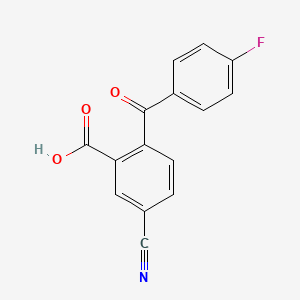

5-Cyano-2-(4-fluorobenzoyl)benzoic acid

Description

5-Cyano-2-(4-fluorobenzoyl)benzoic acid (CAS: 411221-51-7) is a benzoic acid derivative featuring a cyano (-CN) group at the 5-position and a 4-fluorobenzoyl (-C₆H₄F-CO-) substituent at the 2-position of the benzene ring.

Properties

IUPAC Name |

5-cyano-2-(4-fluorobenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8FNO3/c16-11-4-2-10(3-5-11)14(18)12-6-1-9(8-17)7-13(12)15(19)20/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSSLYRYEOIJJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)C#N)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652530 | |

| Record name | 5-Cyano-2-(4-fluorobenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

411221-51-7 | |

| Record name | 5-Cyano-2-(4-fluorobenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-2-(4-fluorobenzoyl)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-(4-fluorobenzoyl)benzoic acid with fuming nitric acid to yield 2-(4-fluoro-3-nitrobenzoyl)benzoic acid . This intermediate is then subjected to further reactions to introduce the cyano group and complete the synthesis.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis in controlled environments. The process includes the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. Cleanroom facilities and cGMP (current Good Manufacturing Practice) standards are often employed to maintain high production standards.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-2-(4-fluorobenzoyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in substitution reactions, particularly involving the fluorobenzoyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical versatility.

Scientific Research Applications

5-Cyano-2-(4-fluorobenzoyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyano-2-(4-fluorobenzoyl)benzoic acid involves its interaction with specific molecular targets. The cyano and fluorobenzoyl groups play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound can inhibit or activate specific pathways, depending on its chemical structure and the nature of the target .

Comparison with Similar Compounds

2-(4-Fluorobenzoyl)benzoic Acid (CAS: 7649-92-5)

- Structural Differences: Lacks the 5-cyano group present in the target compound.

- Coordination Chemistry : Forms europium (Eu³⁺) complexes with strong luminescence properties. The carboxylate group acts as a bridging ligand, while the fluorobenzoyl group enhances luminescence intensity. Emission peaks for Eu³⁺ complexes are observed at 617 nm (5D₀→7F₂ transition), which is sensitized by 1,10-phenanthroline (Phen) ligands .

- Applications : Used as a precursor for synthesizing anthracene derivatives .

5-Cyano-2-(trifluoromethyl)benzoic Acid (CAS: 1227507-92-7)

- Structural Differences : Replaces the 4-fluorobenzoyl group with a trifluoromethyl (-CF₃) group.

- Applications : Likely used in pharmaceutical intermediates due to its high electronegativity.

Comparison : The fluorobenzoyl group in the target compound may offer better π-π stacking interactions in coordination complexes compared to -CF₃, which lacks aromaticity.

4-Amino-2-fluoro-5-methoxybenzoic Acid (CAS: 1001346-91-3)

- Structural Differences: Features amino (-NH₂) and methoxy (-OCH₃) groups instead of cyano and fluorobenzoyl.

Comparison: The electron-withdrawing cyano group in the target compound may reduce basicity compared to the amino analog, affecting its pharmacokinetic properties.

5-Bromo-2-[[[(4-fluorobenzoyl)amino]thioxomethyl]amino]benzoic Acid (CAS: N/A)

- Structural Differences : Incorporates a bromine atom and a thioamide (-NHC(S)NH-) group.

- Reactivity : The bromine atom increases molecular weight and may enhance halogen bonding, while the thioamide group introduces sulfur-based reactivity .

Key Findings from Research

Substituent Position and Biosensor Recognition

Studies on benzoic acid derivatives indicate that substituent position (para > ortho > meta) strongly influences biosensor promiscuity. For example, para-substituted derivatives like p-aminobenzoic acid (pABA) exhibit higher sensitivity in yeast-based biosensors than ortho or meta analogs . The para-fluorobenzoyl group in 5-cyano-2-(4-fluorobenzoyl)benzoic acid may similarly enhance biosensor recognition compared to derivatives with substituents in other positions.

Luminescence Properties in Lanthanide Complexes

The fluorobenzoyl group in 2-(4-fluorobenzoyl)benzoic acid enhances the luminescence of europium complexes, with emission intensities reaching 100.0 relative units when Phen is used as a co-ligand .

Data Tables

Table 1. Structural and Electronic Comparison

| Compound | Substituents | Key Properties | Applications |

|---|---|---|---|

| This compound | 5-CN, 2-(4-F-C₆H₄-CO-) | High electronegativity, coordination potential | Pharmaceuticals, biosensors |

| 2-(4-Fluorobenzoyl)benzoic acid | 2-(4-F-C₆H₄-CO-) | Strong luminescence with Eu³⁺ | Luminescent materials, anthracene synthesis |

| 5-Cyano-2-(trifluoromethyl)benzoic acid | 5-CN, 2-CF₃ | High acidity, polar solubility | Drug intermediates |

Biological Activity

5-Cyano-2-(4-fluorobenzoyl)benzoic acid (CAS 411221-51-7) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H8FNO3

- Molecular Weight : 269.23 g/mol

- Structure : The compound features a cyano group and a fluorobenzoyl moiety, contributing to its unique chemical properties that may influence its biological activity .

Antitumor Activity

Recent studies have indicated that derivatives of benzoic acid can exhibit significant antitumor activity. For instance, compounds mimicking heparan sulfate glycosaminoglycans have shown potential as antitumor agents due to their ability to interfere with tumor cell adhesion and migration .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | TBD | TBD |

| Heparan sulfate mimetic | 12.2 ± 0.8 | Inhibition of tumor cell growth |

Case Studies

- Synthesis and Evaluation : A study synthesized various derivatives of benzoic acid, including those with cyano groups, which were evaluated for their cytotoxicity against cancer cell lines. The results indicated that modifications at the aromatic ring significantly influenced the biological activity, with some derivatives showing promising results in inhibiting cell growth .

- Antimicrobial Testing : In another investigation, the antimicrobial properties of structurally related compounds were assessed. While direct testing on this compound is lacking, similar compounds have disrupted bacterial cell membranes, indicating a potential for this compound as an antimicrobial agent.

Pharmacological Studies

Pharmacological evaluations have highlighted the importance of structural modifications in enhancing the biological activity of benzoic acid derivatives. For example:

- Fluorine Substitution : The introduction of fluorine atoms has been associated with increased lipophilicity and improved binding affinity to biological targets, which could enhance therapeutic efficacy .

Toxicity and Safety Profile

While specific toxicity data for this compound are not extensively documented, related compounds suggest that careful evaluation is necessary as structural analogs have shown varying degrees of cytotoxicity depending on their functional groups and overall molecular structure.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-cyano-2-(4-fluorobenzoyl)benzoic acid, and how can purity be optimized?

- Methodology : The compound is typically synthesized via Friedel-Crafts acylation or multi-step coupling reactions. Key steps include introducing the fluorobenzoyl group to a benzoic acid backbone followed by nitrile substitution. Purification often involves column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) and recrystallization from ethanol/water. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) analysis to confirm structural integrity .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodology :

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks: aromatic protons (δ 7.2–8.1 ppm), fluorobenzoyl carbonyl (δ ~167 ppm in ¹³C NMR), and nitrile (δ ~115 ppm in ¹³C NMR).

- IR Spectroscopy : Stretching vibrations for C≡N (~2240 cm⁻¹), C=O (~1700 cm⁻¹), and aromatic C-F (~1220 cm⁻¹) confirm functional groups.

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M-H]⁻ at m/z 296.05 (calculated for C₁₅H₈FNO₃) .

Q. What are the key solubility and stability considerations for this compound in aqueous/organic media?

- Methodology : Solubility is pH-dependent due to the carboxylic acid group. In aqueous buffers (pH > 5), it dissolves readily, while in organic solvents (DMSO, DMF), solubility exceeds 50 mg/mL. Stability tests (TGA/DSC) show decomposition above 250°C. Long-term storage recommendations: desiccated at -20°C under inert gas to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. How does this compound coordinate with lanthanide ions, and what are its photophysical implications?

- Methodology : The compound acts as a bidentate ligand via its carboxylate and carbonyl groups. In europium(III) complexes (e.g., EuL₃·nH₂O), coordination shifts the carboxylate IR asymmetric/symmetric stretching frequencies (Δν ~150 cm⁻¹), confirming bridging bidentate binding. Fluorescence studies (excitation at 395 nm) show intense ⁵D₀→⁷F₂ emission (613 nm), indicating asymmetric ligand fields. Quantum yields improve with ancillary ligands like 1,10-phenanthroline .

Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic/electrophilic reactions?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals. The nitrile group (LUMO = -1.8 eV) is susceptible to nucleophilic attack, while the fluorobenzoyl moiety (HOMO = -6.3 eV) directs electrophilic substitution at the para-position. Solvent effects (PCM model) show DMSO stabilizes transition states in SNAr reactions .

Q. How can multi-objective optimal experimental design (MOED) frameworks optimize reaction conditions for derivatives of this compound?

- Methodology : MOED integrates kinetic modeling and Pareto optimization to balance competing objectives (e.g., yield vs. cost). For esterification reactions (e.g., with ethanol in microreactors), online parameter estimation adjusts temperature (50–80°C) and residence time (2–10 min). Response surface methodology (RSM) identifies optimal conditions (e.g., 70°C, 6 min) with 85% yield .

Data Contradictions & Resolution

Q. Discrepancies in reported fluorescence quantum yields for europium complexes: How to validate experimental protocols?

- Resolution : Variations arise from solvent polarity and ligand-to-metal ratio. Standardize measurements using degassed acetonitrile and integrate emission spectra with reference dyes (e.g., quinine sulfate). Control ligand purity (>98% by HPLC) and exclude oxygen via freeze-pump-thaw cycles .

Q. Conflicting solubility data in polar aprotic solvents: What factors contribute to this?

- Resolution : Batch-dependent crystallinity (amorphous vs. crystalline forms) alters solubility. Use powder X-ray diffraction (PXRD) to confirm polymorph identity. Solubility assays should specify sonication duration (e.g., 30 min at 25°C) and centrifugation (10,000 rpm) to exclude undissolved particulates .

Methodological Tables

Table 1 : Key Spectroscopic Data for this compound

| Technique | Key Peaks | Assignment |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.10 (d, J=8.4 Hz, 1H) | Aromatic H |

| ¹³C NMR | δ 167.2 (C=O), 115.3 (C≡N) | Carbonyl/Nitrile |

| IR | 2240 cm⁻¹ (C≡N), 1700 cm⁻¹ (C=O) | Functional Groups |

Table 2 : Optimal Reaction Conditions for Esterification (MOED Framework)

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 50–80°C | 70°C |

| Residence Time | 2–10 min | 6 min |

| Yield | 60–85% | 85% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.